4-Phenoxyphenylacetic acid

Overview

Description

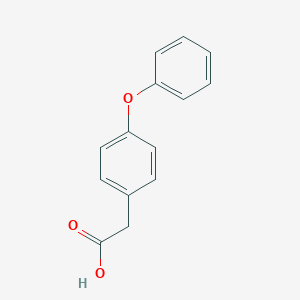

4-Phenoxyphenylacetic acid is an organic compound with the chemical formula C14H12O3. It is characterized by the presence of a phenyl group and an acetic acid functional group. This compound is a white crystalline solid and is known for its various applications in different fields .

Preparation Methods

The synthesis of 4-Phenoxyphenylacetic acid typically involves the hydrolysis of methyl 4-phenoxyphenylacetate. The process can be summarized as follows :

Stage 1: Methyl 4-phenoxyphenylacetate is reacted with sodium hydroxide in ethanol at room temperature for 5 hours.

Stage 2: The reaction mixture is then concentrated under reduced pressure, and hydrochloric acid is added to precipitate the product.

Isolation: The precipitated white solid is filtered and washed with water and ether to obtain this compound with a yield of 91%.

Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

4-Phenoxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenoxybenzoic acids.

Reduction: Reduction reactions can convert it into phenoxyphenylethanol.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

4-Phenoxyphenylacetic acid is characterized by the molecular formula and a structure that includes a phenoxy group attached to a phenylacetic acid moiety. Its unique structure allows for diverse interactions in biological systems, making it a valuable compound in medicinal chemistry.

Pharmaceutical Applications

- Anti-inflammatory Agents :

-

Chiral Resolution :

- The compound can be resolved into enantiomers, which are crucial for enhancing therapeutic efficacy while minimizing side effects. The enantiomers of PPAA can interact differently with biological targets, leading to varying pharmacological effects. For instance, the (+)-enantiomer has been found to be significantly more active than its counterpart in inhibiting cytochrome P450 2C9, an enzyme involved in drug metabolism .

- Development of Antidiabetic Medications :

Agrochemical Applications

- Pesticide Development :

Case Study 1: Enantiomeric Enrichment

A study demonstrated an effective method for enantiomerically enriching PPAA using chiral amines. This process resulted in high optical purity (>90%) of the desired enantiomer, which is crucial for pharmaceutical applications where specific enantiomers exhibit desired therapeutic effects while minimizing adverse reactions .

Case Study 2: Thermal Decomposition

Research on the pyrolysis of permethrin revealed that PPAA can form during the thermal decomposition processes. This study highlighted the potential of PPAA as a precursor for various aromatic compounds under high-temperature conditions, indicating its relevance in environmental chemistry and material science .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Halofenate derivatives | Effective against inflammation |

| Chiral resolution | Enantiomers of PPAA | Enhanced efficacy with reduced side effects | |

| Antidiabetic medications | Lipid-regulating compounds | Potential benefits for Type II diabetes | |

| Agrochemicals | Pesticide development | Various formulations | Sustainable pest control options |

Mechanism of Action

The mechanism of action of 4-Phenoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative and apoptotic effects on cancer cells are mediated through the inhibition of cell growth and induction of programmed cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4-Phenoxyphenylacetic acid can be compared with other similar compounds, such as:

Phenylacetic acid: Similar in structure but lacks the phenoxy group.

3-Phenoxyphenylacetic acid: Similar but with the phenoxy group in a different position.

4-Hydroxyphenylacetic acid: Contains a hydroxy group instead of a phenoxy group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Biological Activity

4-Phenoxyphenylacetic acid (4-PPAA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

4-PPAA is characterized by its phenoxy and acetic acid functional groups. The molecular formula is , with a molar mass of approximately 242.27 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

1. Endothelin Antagonism:

Research indicates that derivatives of phenoxyphenylacetic acid exhibit endothelin antagonist activity. This property is significant in treating cardiovascular diseases, such as hypertension and heart failure, by blocking the effects of endothelin, a potent vasoconstrictor .

2. Antibacterial Activity:

Studies have shown that phenylacetic acid (PAA), a related compound, possesses antibacterial properties. It disrupts bacterial cell membranes, inhibits protein synthesis, and affects cellular metabolism. For instance, PAA demonstrated an IC50 value of 0.8038 mg/mL against Agrobacterium tumefaciens, indicating strong antibacterial potential .

3. Metabolic Pathways:

4-PPAA is involved in metabolic pathways that degrade aromatic compounds in bacteria. It serves as an intermediate metabolite, suggesting its role in microbial degradation processes and potential applications in bioremediation .

Cardiovascular Diseases

The endothelin antagonism exhibited by 4-PPAA derivatives positions them as potential treatments for conditions like:

- Hypertension

- Congestive heart failure

- Ischemic heart disease

Antimicrobial Treatments

Given its antibacterial properties, 4-PPAA may be explored for developing treatments against:

- Bacterial infections caused by pathogens like A. tumefaciens.

- Root cancer diseases in plants, leveraging its antimicrobial activity .

Case Studies

-

Endothelin Receptor Antagonism:

A study highlighted the efficacy of phenoxyphenylacetic acid derivatives in reducing blood pressure in animal models by antagonizing endothelin receptors . This suggests a pathway for developing antihypertensive medications. -

Antibacterial Efficacy:

In vitro experiments demonstrated that PAA could significantly enhance cell membrane integrity and affect metabolic processes in treated bacterial strains compared to controls, underscoring its potential as an antimicrobial agent .

Data Summary

| Activity | Mechanism | Potential Application |

|---|---|---|

| Endothelin Antagonism | Blocks vasoconstriction effects | Hypertension, heart failure |

| Antibacterial | Disrupts cell membranes and inhibits protein synthesis | Bacterial infections, root cancer treatment |

| Metabolic Pathway Involvement | Degradation of aromatic compounds | Bioremediation |

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVNFDGRLLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979361 | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-74-1 | |

| Record name | 6328-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.